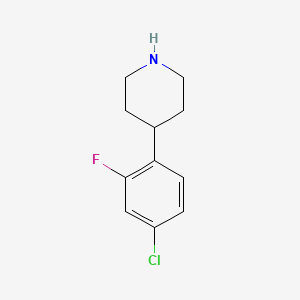

4-(4-Chloro-2-fluorophenyl)piperidine

Description

4-(4-Chloro-2-fluorophenyl)piperidine is a halogenated piperidine derivative featuring a chlorinated and fluorinated phenyl ring attached to the piperidine scaffold. The compound’s structure combines a bicyclic amine (piperidine) with a dihalogenated aromatic system, which confers unique electronic and steric properties. The chloro and fluoro substituents at the 4- and 2-positions of the phenyl ring, respectively, influence lipophilicity, metabolic stability, and receptor binding affinity .

Properties

Molecular Formula |

C11H13ClFN |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

4-(4-chloro-2-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H13ClFN/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |

InChI Key |

CCKRUUQVGPENCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-fluorophenyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoroaniline and piperidine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The 4-chloro-2-fluoroaniline is reacted with piperidine under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-fluorophenyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products where the chloro or fluoro groups are replaced by other functional groups.

Oxidation: Products with oxidized piperidine rings, such as N-oxides.

Reduction: Reduced forms of the piperidine ring, potentially leading to secondary amines.

Scientific Research Applications

4-(4-Chloro-2-fluorophenyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of central nervous system (CNS) agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets, affecting the overall pharmacological profile.

Comparison with Similar Compounds

Chloro vs. Fluoro Substituents

- Electronic Effects: The electron-withdrawing nature of fluorine (inductive effect) enhances the stability of adjacent substituents, while chlorine provides moderate electronegativity and increased lipophilicity. For example, 4-(4-fluorophenyl)piperidine derivatives exhibit higher receptor binding affinities compared to non-fluorinated analogs, as seen in EP2 receptor modulation studies .

- Steric Considerations : The 2-fluoro substituent in 4-(4-Chloro-2-fluorophenyl)piperidine reduces steric hindrance compared to bulkier groups (e.g., methyl or methoxy), favoring interactions with hydrophobic receptor pockets. Piperidine-derived compounds with para-chloro substituents demonstrate superior activity over ortho-substituted isomers due to reduced steric clashes .

Positional Isomerism

- 4-Substituted Piperidines : Piperidine derivatives with substituents at the 4-position (e.g., 4-(4-chlorophenyl)piperidine) show enhanced metabolic stability compared to 2- or 3-substituted analogs. For instance, 4-(4-chlorophenyl)piperidine derivatives are common intermediates in synthesizing kinase inhibitors .

- 2-Fluoro vs. 4-Fluoro : Substitution at the 2-position of the phenyl ring (as in the target compound) may improve solubility compared to 4-fluoro analogs, as observed in SAR studies of benzamide derivatives .

Piperidine Scaffold Modifications

Replacing the piperidine ring with morpholine, piperazine, or pyrrolidine significantly alters activity:

- Morpholine Derivatives : While morpholine-containing trisubstituted pyrimidines retain EP2 receptor activity, they exhibit lower potency compared to piperidine analogs .

- Piperazine Derivatives : Substitution with piperazine often reduces CNS penetration due to increased polarity, as seen in histamine H3 antagonist studies .

Key Findings :

- The dual halogenation in this compound optimizes both receptor affinity and pharmacokinetic properties compared to mono-halogenated analogs.

- Piperidine rings are critical for activity; substitution with other heterocycles (e.g., morpholine) diminishes potency in EP2 modulation .

Physicochemical Data

| Property | This compound | 4-(4-Fluorophenyl)piperidine | 4-(4-Chlorophenyl)piperidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 229.7 | 195.2 | 211.7 |

| Melting Point (°C) | 268–272 | 245–248 | 275–280 |

| LogP (Predicted) | 2.8 | 2.1 | 3.4 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.25 | 0.08 |

Trends :

- Chlorine increases lipophilicity (higher LogP) but reduces solubility compared to fluorine.

- The 2-fluoro substituent in the target compound balances solubility and membrane permeability.

Biological Activity

4-(4-Chloro-2-fluorophenyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C₁₁H₁₄ClFNO, with a molecular weight of 213.68 g/mol and a CAS number of 941711-04-2. This compound's unique structure allows for diverse interactions within biological systems, making it a subject of interest for various therapeutic applications.

Research indicates that this compound interacts with specific receptors and enzymes, modulating their activities. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects, particularly in pathways related to mood regulation and cellular proliferation. The compound's ability to bind to these biological targets suggests its role in influencing various signaling pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Receptor Binding | Binds to specific receptors, influencing downstream signaling pathways. |

| Enzyme Interaction | Modulates enzyme activity, potentially affecting metabolic processes. |

| Pharmacological Effects | Investigated for effects on mood regulation and cellular proliferation. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Interaction studies have shown that this compound can inhibit certain enzymes, which is relevant for drug development targeting diseases like cancer and tuberculosis. For instance, derivatives based on piperidine have been assessed for their inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism .

- Structural Activity Relationship (SAR) : Research into SAR has demonstrated how modifications to the piperidine structure influence biological activity. Compounds with specific substitutions showed varying degrees of potency against targeted enzymes, guiding the rational design of more effective drug candidates .

- Therapeutic Applications : The compound's potential applications extend to anti-inflammatory and antibacterial activities. Preliminary results indicate that structural analogs exhibit significant inhibition against cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its efficacy:

| Compound Name | Molecular Formula | CAS Number | Activity |

|---|---|---|---|

| 4-(2-Chloro-5-fluorophenyl)piperidine hydrochloride | C₁₁H₁₃ClFN | 1821329-21-8 | Moderate inhibition of COX enzymes |

| 4-(2-Fluorophenyl)piperidine hydrochloride | C₁₁H₁₅ClFN | 691875-81-7 | Inhibition of DHFR |

| 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride | C₁₁H₁₃ClFN | Not available | Potential anti-inflammatory effects |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Chloro-2-fluorophenyl)piperidine, and how can purity be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce the 4-chloro-2-fluorophenyl group to the piperidine ring. For example:

Piperidine functionalization : React piperidine with 4-chloro-2-fluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Troubleshooting : If byproducts like dehalogenated derivatives form, optimize reaction stoichiometry or use inert atmospheres to prevent side reactions .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry (e.g., distinguishing 2-fluoro vs. 4-chloro substituents via coupling constants) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 228.06 for C₁₁H₁₂ClF₂N) .

- Chromatography : GC-MS or HPLC with UV detection (λ = 254 nm) for quantifying impurities. For metabolites, employ electron-capture GC after acid-base extraction from biological matrices .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents. Label with GHS codes H302 (harmful if swallowed) and H315 (skin irritation) .

- Spill Management : Neutralize with activated carbon, collect in hazardous waste containers, and dispose via certified facilities .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in cross-coupling reactions. Compare activation energies for different catalysts (e.g., Pd vs. Ni) .

- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents, temperatures, and catalyst loadings. Validate predictions with small-scale experiments .

- Case Study : ICReDD’s workflow integrates computational screening and experimental validation, reducing trial-and-error by 40% in similar piperidine syntheses .

Q. How do structural modifications (e.g., substituent position) impact the compound’s pharmacological activity?

Methodological Answer:

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Impurity Analysis : Use LC-MS to detect trace intermediates (e.g., dehalogenated byproducts) that may skew bioactivity results. Reference standards are critical .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) across labs. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to consolidate data from multiple studies, controlling for variables like solvent choice (DMSO vs. saline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.